molecular formula C20H20ClNO5S B11982357 diethyl 5-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate

diethyl 5-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11982357
M. Wt: 421.9 g/mol
InChI Key: UCZVGMXDUUQRLX-DHZHZOJOSA-N
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Description

5-(3-(4-Chlorophenyl)-acryloylamino)-3-methylthiophene-2,4-dicarboxylic acid diethyl ester is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenyl group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(4-Chlorophenyl)-acryloylamino)-3-methylthiophene-2,4-dicarboxylic acid diethyl ester typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group is introduced through a substitution reaction, and the ester functionalities are added via esterification reactions using diethyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3-(4-Chlorophenyl)-acryloylamino)-3-methylthiophene-2,4-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amides or alcohol derivatives.

Scientific Research Applications

5-(3-(4-Chlorophenyl)-acryloylamino)-3-methylthiophene-2,4-dicarboxylic acid diethyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(3-(4-Chlorophenyl)-acryloylamino)-3-methylthiophene-2,4-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(4-Bromophenyl)-acryloylamino)-3-methylthiophene-2,4-dicarboxylic acid diethyl ester
  • 5-(3-(4-Fluorophenyl)-acryloylamino)-3-methylthiophene-2,4-dicarboxylic acid diethyl ester
  • 5-(3-(4-Methylphenyl)-acryloylamino)-3-methylthiophene-2,4-dicarboxylic acid diethyl ester

Uniqueness

The presence of the chlorophenyl group in 5-(3-(4-Chlorophenyl)-acryloylamino)-3-methylthiophene-2,4-dicarboxylic acid diethyl ester imparts unique chemical and biological properties. The chlorine atom can enhance the compound’s lipophilicity and binding affinity to certain biological targets, making it distinct from its bromine, fluorine, or methyl analogs.

Properties

Molecular Formula

C20H20ClNO5S

Molecular Weight

421.9 g/mol

IUPAC Name

diethyl 5-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C20H20ClNO5S/c1-4-26-19(24)16-12(3)17(20(25)27-5-2)28-18(16)22-15(23)11-8-13-6-9-14(21)10-7-13/h6-11H,4-5H2,1-3H3,(H,22,23)/b11-8+

InChI Key

UCZVGMXDUUQRLX-DHZHZOJOSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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